(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid
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Overview
Description
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is an organoboron compound with the molecular formula C8H15BN2O2. It is a boronic acid derivative featuring a pyrazole ring substituted with tert-butyl and methyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or water.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for detecting biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Comparison
Compared to these similar compounds, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid offers unique steric and electronic properties due to the presence of the tert-butyl and methyl groups on the pyrazole ring. These substitutions can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in specific synthetic and research applications .
Properties
IUPAC Name |
(1-tert-butyl-3-methylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O2/c1-6-7(9(12)13)5-11(10-6)8(2,3)4/h5,12-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJBZRBYLNSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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